PD-L1/PD-1-IN-1

Description

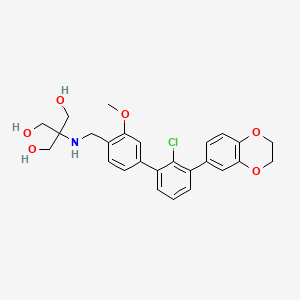

Structure

3D Structure

Properties

Molecular Formula |

C26H28ClNO6 |

|---|---|

Molecular Weight |

486.0 g/mol |

IUPAC Name |

2-[[4-[2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-2-methoxyphenyl]methylamino]-2-(hydroxymethyl)propane-1,3-diol |

InChI |

InChI=1S/C26H28ClNO6/c1-32-23-11-17(5-6-19(23)13-28-26(14-29,15-30)16-31)20-3-2-4-21(25(20)27)18-7-8-22-24(12-18)34-10-9-33-22/h2-8,11-12,28-31H,9-10,13-16H2,1H3 |

InChI Key |

CLCXWCIEJPJACD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC(=C2Cl)C3=CC4=C(C=C3)OCCO4)CNC(CO)(CO)CO |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Pd L1/pd 1 in 1 Action

Elucidation of PD-1/PD-L1 Signal Transduction

The PD-1/PD-L1 signaling pathway plays a critical role in regulating T-cell responses. Its elucidation has been a cornerstone of immuno-oncology, revealing a complex interplay of protein-protein interactions and downstream signaling cascades that ultimately lead to the suppression of T-cell function.

Interaction Dynamics of PD-1 and PD-L1

The interaction between PD-1 and PD-L1 is a key mechanism of immune evasion for tumor cells. wikipedia.orgresearchgate.net PD-1 is a type I transmembrane protein expressed on the surface of activated T-cells, B-cells, and natural killer (NK) cells. nih.gov Its ligand, PD-L1, is expressed on various cell types, including antigen-presenting cells (APCs) and, notably, many cancer cells. frontiersin.org The binding of PD-L1 to PD-1 initiates an inhibitory signal that suppresses T-cell activity, thereby preventing the immune system from attacking the tumor. wikipedia.orgresearchgate.net

The binding interface between PD-1 and PD-L1 involves their extracellular immunoglobulin variable-like (IgV) domains. pnas.org This interaction is characterized by a significant buried surface area and a network of hydrogen bonds and salt bridges that contribute to its stability. The affinity of this interaction is in the low micromolar range, which is typical for transient cell-cell recognition events.

Molecular dynamics simulations have revealed that the binding of PD-1 to PD-L1 can be influenced by the tumor microenvironment, such as acidic pH, which can enhance the binding affinity. mdpi.com This suggests that the inhibitory signal may be particularly potent within the acidic milieu of a tumor.

Downstream Signaling Pathways Modulated by PD-1/PD-L1 Engagement

Upon engagement of PD-1 by PD-L1, the cytoplasmic tail of PD-1 becomes phosphorylated on two key tyrosine residues within its immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM). nih.govfrontiersin.org This phosphorylation event creates docking sites for the recruitment of Src homology region 2 domain-containing phosphatases, primarily SHP-2 and to a lesser extent SHP-1.

The recruitment of SHP-2 is a critical step in the propagation of the inhibitory signal. SHP-2 dephosphorylates and inactivates key signaling molecules downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28. frontiersin.org This leads to the attenuation of several critical signaling pathways necessary for T-cell activation, proliferation, and effector function.

| Downstream Pathway | Key Molecules Inhibited | Consequence of Inhibition |

| TCR Signaling | ZAP70, Lck, PLCγ1 | Decreased T-cell activation and cytokine production |

| PI3K/Akt Pathway | PI3K, Akt | Reduced cell survival, proliferation, and metabolic activity |

| Ras/MEK/ERK Pathway | Ras, MEK, ERK | Impaired T-cell proliferation and differentiation |

The net effect of PD-1/PD-L1 engagement is a state of T-cell "exhaustion," characterized by reduced proliferation, decreased production of effector cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), and ultimately, an impaired ability to mount an effective anti-tumor immune response.

PD-L1/PD-1-IN-1 Binding Characterization

Competitive Binding Mechanisms with PD-1/PD-L1 Ligands

Small-molecule inhibitors of the PD-1/PD-L1 pathway typically function as competitive antagonists. nih.govoncotarget.com These molecules are designed to bind directly to PD-L1, occupying the same binding site that PD-1 would normally engage. proquest.com By doing so, they physically obstruct the interaction between PD-1 and PD-L1, effectively preventing the transmission of the inhibitory signal.

A key mechanism by which many small-molecule PD-L1 inhibitors, such as the BMS compounds, achieve this is by inducing the dimerization of PD-L1 on the cell surface. proquest.com The binding of the inhibitor to a pocket on the PD-L1 protein promotes a conformational change that favors the formation of a PD-L1 dimer. This dimeric state of PD-L1 is incapable of binding to PD-1, thus effectively blocking the signaling pathway.

Competitive binding assays are crucial for characterizing the potency of these inhibitors. These assays typically measure the ability of the small molecule to displace the binding of a labeled PD-1 protein to a PD-L1-coated surface. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction.

| Inhibitor | Target | IC50 (nM) |

| BMS-103 | PD-L1 | 79.1 |

| BMS-142 | PD-L1 | Not specified |

| BMSpep-57 | PD-L1 | 7.68 |

Data from in vitro binding assays.

Impact on T-Cell Receptor (TCR) Signaling and T-Cell Activation Pathways

By blocking the PD-1/PD-L1 interaction, small-molecule inhibitors effectively "release the brakes" on T-cell activation. nih.govfrontiersin.org This allows the TCR signaling pathway to proceed without the dampening effect of PD-1 engagement. nih.govfrontiersin.org The restoration of TCR signaling leads to the activation of downstream pathways that are essential for a robust anti-tumor immune response. frontiersin.org

The primary impact of these inhibitors on T-cell signaling includes:

Enhanced TCR-mediated activation: In the presence of a PD-L1 inhibitor, TCR stimulation leads to a more potent and sustained activation signal. nih.gov

Increased cytokine production: Activated T-cells produce higher levels of effector cytokines, such as IFN-γ and TNF-α, which are critical for killing tumor cells and recruiting other immune cells.

Proliferation of T-cells: The removal of the inhibitory signal promotes the clonal expansion of tumor-specific T-cells.

Enhanced cytotoxicity: The cytotoxic activity of CD8+ T-cells against tumor cells is significantly increased.

Studies have shown that small-molecule PD-L1 inhibitors can restore the function of exhausted T-cells, leading to increased production of granzyme B and perforin, molecules that are directly involved in killing target cells. frontiersin.org This reversal of T-cell exhaustion is a key therapeutic goal of PD-1/PD-L1 blockade.

Immunomodulatory Effects of this compound Beyond CD8+ T-Cells

While the effects of PD-1/PD-L1 blockade on CD8+ cytotoxic T-lymphocytes are well-documented, this pathway also plays a significant role in regulating the function of other immune cell populations. The immunomodulatory effects of small-molecule inhibitors, therefore, extend beyond the direct enhancement of CD8+ T-cell activity.

The PD-1/PD-L1 axis has been shown to influence the activity of various immune cells, including:

Regulatory T-cells (Tregs): PD-1 is expressed on a subset of Tregs, and its engagement can enhance their suppressive function. pnas.org Blockade of the PD-1/PD-L1 pathway can lead to a reduction in Treg numbers and a decrease in their immunosuppressive capacity, further contributing to an anti-tumor immune response. nih.govnih.gov

Natural Killer (NK) cells: Activated NK cells can express PD-1, and the interaction with PD-L1 on tumor cells can inhibit their cytotoxic activity. frontiersin.orgnih.gov Small-molecule inhibitors that block this interaction can restore the ability of NK cells to recognize and kill tumor cells. researchgate.netbohrium.com

Macrophages: Tumor-associated macrophages (TAMs) can express both PD-1 and PD-L1. nih.govnih.gov PD-1 expression on TAMs has been shown to inhibit their phagocytic activity against tumor cells. nih.gov Blockade of the PD-1/PD-L1 pathway can enhance macrophage-mediated tumor cell clearance and promote a shift from an immunosuppressive M2-like phenotype to a pro-inflammatory M1-like phenotype. nih.govacir.orgamegroups.org

Dendritic Cells (DCs): PD-L1 expression on DCs can inhibit T-cell priming and activation. By blocking this interaction, small-molecule inhibitors can enhance the ability of DCs to present antigens and initiate an anti-tumor T-cell response.

B-cells: PD-1 is also expressed on B-cells and can regulate their activation and antibody production. The precise role of PD-1/PD-L1 blockade on B-cell function in the context of cancer is an area of ongoing research.

The broad immunomodulatory effects of PD-L1/PD-1 inhibitors highlight the central role of this pathway in regulating both the innate and adaptive immune systems. By targeting this checkpoint, these inhibitors can orchestrate a multi-faceted anti-tumor immune response involving a variety of immune cell types.

Modulation of CD4+ T Helper Cells and Regulatory T Cells (Tregs)

The interaction between PD-L1 and PD-1 plays a crucial role in modulating the activity of CD4+ T helper cells and the suppressive function of regulatory T cells (Tregs). By inhibiting this pathway, this compound is expected to restore the effector functions of CD4+ T cells, which are critical for orchestrating the anti-tumor immune response.

Research on the broader class of PD-1/PD-L1 inhibitors has shown that their blockade can lead to a decrease in the number and suppressive activity of Tregs within the tumor microenvironment. nih.gov The PD-1/PD-L1 pathway is implicated in the differentiation of naive T cells into induced Tregs (iTregs) and in supporting their function. nih.gov For instance, in vitro studies have demonstrated that PD-L1 can induce the conversion of naive CD4+ T cells into Tregs. mdpi.com Therefore, by blocking this interaction, this compound can potentially limit the generation and function of these immunosuppressive cells.

Furthermore, the blockade of PD-1 has been shown to diminish the suppressive activity of Tregs, leading to increased proliferation and IFN-γ production by cytotoxic T cells. nih.gov Studies have also indicated that PD-1/PD-L1 interactions are necessary for the suppressive effects of Tregs on other immune cells. nih.gov

Impact of PD-1/PD-L1 Blockade on T Cell Subsets

| T Cell Subset | Effect of PD-1/PD-L1 Interaction | Anticipated Effect of this compound |

|---|---|---|

| CD4+ T Helper Cells | Inhibition of activation and cytokine production. | Restoration of activation and pro-inflammatory cytokine secretion. |

| Regulatory T Cells (Tregs) | Promotes differentiation and enhances suppressive function. | Decreases differentiation and reduces suppressive activity. |

Effects on B-Cells, NK Cells, Dendritic Cells, and Macrophages

The influence of the PD-L1/PD-1 pathway extends beyond T cells to other crucial components of the immune system, including B-cells, Natural Killer (NK) cells, Dendritic Cells (DCs), and macrophages.

B-Cells: PD-1 is expressed on B-cells, and its engagement can regulate B-cell activation and antibody production. Tregs have been shown to suppress autoreactive B-cells through the PD-1/PD-L1 axis. mdpi.com

NK Cells: PD-1 can also be expressed on NK cells, and its interaction with PD-L1 on tumor cells can inhibit their cytotoxic activity. iqvia.commdpi.com Blockade of this pathway has been shown to restore the anti-tumor function of NK cells. iqvia.commdpi.com

Dendritic Cells: DCs are potent antigen-presenting cells that are critical for initiating T-cell responses. PD-L1 expression on DCs can inhibit T-cell activation. Conversely, blocking PD-1 on DCs has been shown to enhance their ability to prime tumor-specific CD8+ T cells.

Macrophages: Macrophages within the tumor microenvironment can express PD-L1, contributing to an immunosuppressive milieu. The PD-1/PD-L1 interaction can influence macrophage polarization, often promoting a pro-tumor M2 phenotype.

By inhibiting the PD-L1/PD-1 interaction, this compound is expected to positively modulate the functions of these immune cells, leading to a more robust and multifaceted anti-tumor response.

Effects of PD-1/PD-L1 Blockade on Various Immune Cells

| Immune Cell Type | Function of PD-1/PD-L1 Pathway | Expected Impact of this compound |

|---|---|---|

| B-Cells | Regulates activation and antibody production. | May enhance humoral immunity against tumors. |

| NK Cells | Inhibits cytotoxic activity. | Restores NK cell-mediated tumor killing. |

| Dendritic Cells | Suppresses T-cell priming. | Enhances antigen presentation and T-cell activation. |

| Macrophages | Promotes immunosuppressive M2 polarization. | May shift polarization towards an anti-tumor M1 phenotype. |

Influence on the Tumor Microenvironment and Immunosuppressive Cell Populations

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells. The expression of PD-L1 within the TME is a key mechanism of tumor immune escape. frontiersin.org High expression of PD-L1 on tumor cells and other cells within the TME, such as myeloid-derived suppressor cells (MDSCs) and macrophages, creates a highly immunosuppressive environment. frontiersin.org

Small molecule inhibitors of the PD-1/PD-L1 pathway have been shown to recruit cytotoxic T cells into the solid tumor microenvironment. bmj.com By blocking the PD-L1/PD-1 interaction, this compound can alter the composition and function of the immune infiltrate within the TME. This is expected to lead to an increase in the ratio of effector immune cells to immunosuppressive cells.

The inhibition of the PD-L1/PD-1 axis can lead to an increased production of pro-inflammatory cytokines such as IFN-γ within the TME. While IFN-γ is crucial for anti-tumor immunity, it can also paradoxically upregulate PD-L1 expression on tumor cells, a phenomenon known as adaptive immune resistance. frontiersin.org Small molecule inhibitors like this compound would counteract this by blocking the newly expressed PD-L1.

Preclinical Efficacy and Modulatory Studies of Pd L1/pd 1 in 1

In Vitro Assays for Efficacy Assessment

In vitro assays are the first step in characterizing the biological activity of a potential PD-L1/PD-1 inhibitor. These controlled laboratory experiments assess the compound's direct effects on immune cells and cancer cells, providing essential data on its mechanism of action and potency.

The interaction between PD-1 on T-cells and PD-L1 on tumor cells suppresses T-cell activity, including proliferation and the secretion of effector cytokines. nih.govscispace.comnih.gov A key function of a PD-L1/PD-1 inhibitor is to block this interaction and restore T-cell function. nih.govresearchgate.net

Assays to measure this typically involve co-culturing T-cells with target cells (often cancer cells expressing PD-L1). The binding of PD-L1 to PD-1 in this system inhibits T-cell proliferation. The addition of an effective inhibitor reverses this suppression. T-cell proliferation can be quantified using various methods, while the production of key anti-tumor cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (B1167480) (IL-2), is measured in the culture supernatant, typically by ELISA or multiplex bead assays. nih.govnih.gov An increase in both T-cell proliferation and effector cytokine levels in the presence of the inhibitor indicates successful blockade of the PD-1/PD-L1 pathway. revvity.com

Table 1: Illustrative Data from In Vitro T-Cell Function Assays This table is a template and does not represent actual data for PD-L1/PD-1-IN-1.

| Assay | Metric | Outcome with Inhibitor | Significance |

|---|---|---|---|

| T-Cell Proliferation | EC₅₀ (Effective Concentration, 50%) | Increased proliferation of PD-1+ T-cells co-cultured with PD-L1+ tumor cells. | Demonstrates reversal of PD-L1-mediated immune suppression. |

| Cytokine Production (IFN-γ) | Fold Increase vs. Control | Significant increase in IFN-γ secretion by activated T-cells. | Indicates restoration of T-cell effector function. |

| Cytokine Production (IL-2) | Fold Increase vs. Control | Measurable increase in IL-2 secretion. | Confirms enhanced T-cell activation and survival signaling. |

By reinvigorating T-cells, PD-L1/PD-1 inhibitors enhance their ability to recognize and kill cancer cells. cancerresearch.org This cytotoxic activity can be measured in vitro through tumor cell lysis assays. In these experiments, activated T-cells are co-cultured with PD-L1-expressing tumor cells. The addition of the inhibitor is expected to increase the percentage of tumor cells killed by the T-cells.

Furthermore, certain anti-cancer therapies can induce a specific form of apoptosis known as immunogenic cell death (ICD). researchgate.netjax.orgamsbio.com ICD is characterized by the release of molecules that attract and activate immune cells, further amplifying the anti-tumor response. Studies may be conducted to determine if treatment with a PD-L1/PD-1 inhibitor, particularly in combination with an ICD-inducing agent, enhances the markers of ICD. researchgate.netpatsnap.com This synergistic effect can transform dying tumor cells into a vaccine-like stimulus, sensitizing the tumor to immunotherapy. researchgate.net

Target engagement assays are crucial to confirm that the inhibitor physically interacts with its intended target, PD-L1. Biophysical and biochemical assays are used for the initial screening and assessment of binding profiles. researchgate.net For a small-molecule inhibitor, these studies would confirm binding to PD-L1 and quantify the binding affinity.

Receptor Occupancy (RO) studies further determine the extent to which the drug binds to its target on the cell surface in a biological system. While more commonly associated with antibody drugs, the principles can be adapted for small molecules. The goal is to understand the relationship between the compound's concentration and the degree of PD-L1 target engagement on cells. This provides critical information on the inhibitor's ability to effectively block the PD-1 binding site.

In Vivo Murine Tumor Model Investigations

Following promising in vitro results, the inhibitor's efficacy is tested in living organisms, typically using mouse models of cancer. These studies provide a more complex and physiologically relevant environment to assess anti-tumor activity.

Syngeneic mouse models are a cornerstone for testing immunotherapies. In these models, mouse cancer cells are implanted into mice with the same genetic background, ensuring a fully competent immune system that can interact with the tumor. These models are essential for evaluating therapies like PD-L1/PD-1 inhibitors that work by modulating the host immune response. Efficacy is measured by the inhibitor's ability to slow tumor growth or cause tumor regression compared to untreated controls.

Human tumor xenograft models, where human cancer cells are grown in immunodeficient mice, are generally not suitable for testing agents that rely on a functional T-cell response. However, they can be valuable in "humanized" mouse models. In these models, the mice are engrafted with human immune cells, allowing for the study of the inhibitor's effect on a human immune system against a human tumor.

The primary endpoint in in vivo studies is the inhibition of tumor growth. Tumor volumes are measured regularly throughout the study to generate tumor growth curves, and metrics such as tumor growth inhibition (TGI) are calculated to quantify the drug's efficacy.

To confirm the mechanism of action, tumors are often harvested at the end of the study for analysis. A key investigation is the assessment of immune cell infiltration into the tumor microenvironment. An effective PD-L1/PD-1 inhibitor is expected to increase the number and activity of tumor-infiltrating lymphocytes (TILs), particularly cytotoxic CD8+ T-cells. This analysis, typically performed by flow cytometry or immunohistochemistry, provides direct evidence that the inhibitor is remodeling the tumor microenvironment to be more permissive to an anti-tumor immune attack.

Table 2: Illustrative Data from In Vivo Murine Syngeneic Model This table is a template and does not represent actual data for this compound.

| Tumor Model | Primary Endpoint | Result with Inhibitor | Mechanistic Finding |

|---|---|---|---|

| MC38 (Colon Adenocarcinoma) | Tumor Growth Inhibition (TGI) | Statistically significant reduction in tumor volume compared to vehicle control. | Increased ratio of CD8+ T-cells to Regulatory T-cells within the tumor. |

| B16-F10 (Melanoma) | Overall Survival | Prolonged median survival of treated mice. | Elevated levels of IFN-γ and Granzyme B in the tumor microenvironment. |

Evaluation of Systemic and Local Immune Responses

In general, preclinical evaluation of PD-L1/PD-1 inhibitors involves a thorough assessment of their impact on both systemic and local immune responses. Systemically, researchers would typically investigate changes in the populations of various immune cells in the blood and lymphoid organs. Locally, within the tumor, studies would focus on the infiltration and activation status of immune cells. For a novel compound like "this compound," such studies would be essential to understand its immunological activity.

Mechanisms of Action Observed in Preclinical Models

The mechanisms of action for PD-L1/PD-1 inhibitors are generally well-understood from numerous preclinical studies involving various animal models and different types of inhibitors.

Reinvigoration of Exhausted T-Cells

A primary mechanism of action for PD-1/PD-L1 blockade is the reinvigoration of "exhausted" T-cells. nih.govfrontiersin.org T-cell exhaustion is a state of dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions, such as the production of cytotoxic molecules and cytokines. nih.govamegroups.org Exhausted T-cells often exhibit high and sustained expression of inhibitory receptors like PD-1. researchgate.net By blocking the PD-1/PD-L1 interaction, these inhibitors can restore the function of exhausted T-cells, enhancing their ability to proliferate and eliminate tumor cells. nih.govfrontiersin.org Preclinical studies have demonstrated that this reinvigoration is a key factor in the anti-tumor efficacy of PD-1/PD-L1 blockade. nih.gov

Enhancement of Antigen Presentation Processes

The PD-L1/PD-1 pathway can also influence the process of antigen presentation. Antigen-presenting cells (APCs), such as dendritic cells (DCs), play a crucial role in initiating the anti-tumor immune response by presenting tumor antigens to T-cells. nih.govmdpi.com The expression of PD-L1 on APCs can dampen the activation of T-cells during this initial priming phase. nih.govyoutube.com Therefore, inhibitors of this pathway can enhance the ability of APCs to effectively activate tumor-specific T-cells. jcancer.org Some studies suggest that PD-1 itself can be expressed on APCs and interact with PD-L1 in cis, further modulating the antigen presentation process. nih.gov

Modulation of the Tumor Microenvironment Components

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells. springermedizin.defrontiersin.org The expression of PD-L1 within the TME, not only on tumor cells but also on immune cells like macrophages and myeloid-derived suppressor cells, contributes to an immunosuppressive milieu. frontiersin.orgnih.gov Blockade of the PD-L1/PD-1 pathway can lead to a profound remodeling of the TME. frontiersin.org This includes an increase in the infiltration of cytotoxic T-lymphocytes, a shift in the balance of pro-inflammatory to anti-inflammatory signals, and a reduction in the activity of immunosuppressive cell populations. frontiersin.orgnih.gov These changes collectively contribute to a more permissive environment for an effective anti-tumor immune response.

In the absence of specific data for "this compound," the information presented above reflects the established understanding of the PD-L1/PD-1 pathway and the general mechanisms of its inhibitors. Future publication of preclinical studies on "this compound" will be necessary to delineate its specific characteristics and potential as a therapeutic agent.

Mechanisms of Research Identified Resistance to Pd 1/pd L1 Pathway Inhibition

Tumor-Intrinsic Resistance Pathways

Tumor-intrinsic resistance refers to mechanisms originating from the cancer cells themselves that prevent an effective anti-tumor immune response, even when the PD-1/PD-L1 pathway is blocked. frontiersin.orgnih.gov These mechanisms can pre-exist (primary resistance) or develop during treatment (acquired resistance). frontiersin.org

Alterations in Tumor Antigenicity and Antigen Presentation Machinery (MHC)

For the immune system to recognize and eliminate cancer cells, tumor antigens must be effectively presented on the cell surface by the major histocompatibility complex (MHC) molecules. nih.gov Disruptions in this process are a key mechanism of resistance to PD-1/PD-L1 blockade.

A primary factor is the insufficient immunogenicity of the tumor. nih.gov Tumors with a low mutational burden may not produce enough neoantigens—novel proteins arising from tumor-specific mutations—to elicit a robust T-cell response. nih.gov Consequently, even with the PD-1/PD-L1 checkpoint inhibited, there are no specific T-cells to be activated against the tumor.

Furthermore, tumors can actively downregulate or lose components of the antigen presentation machinery. nih.gov Mutations in genes encoding β2-microglobulin (B2M), a crucial component for the surface expression of MHC class I molecules, have been observed in patients who develop resistance. mdpi.comdovepress.com The loss of B2M leads to a lack of MHC class I on the tumor cell surface, rendering them invisible to cytotoxic CD8+ T-cells. mdpi.comdovepress.com Similarly, mutations affecting the proteasome or transporters associated with antigen processing (TAP) can impair the processing and transport of tumor antigens for MHC presentation. nih.gov In some cases of acquired resistance, tumors have been found to eliminate specific mutation-associated neoantigens that were initially recognized by the immune system. nih.gov

| Mechanism | Description | Key Molecules/Pathways Involved | Impact on Therapy |

| Low Tumor Mutational Burden | Insufficient generation of neoantigens for T-cell recognition. | Tumor Antigens, Neoantigens | Renders PD-1/PD-L1 blockade ineffective due to a lack of tumor-specific T-cells. |

| MHC Class I Downregulation | Reduced or absent presentation of tumor antigens on the cancer cell surface. | β2-microglobulin (B2M), TAP | Makes tumor cells "invisible" to cytotoxic T-lymphocytes. |

| Loss of Neoantigens | Elimination of specific tumor antigens that were initially immunogenic. | Mutation-associated neoantigens | Leads to acquired resistance as the tumor evades previously effective immune responses. |

Defects in Interferon-Gamma (IFN-γ) Signaling Pathways

Interferon-gamma (IFN-γ) is a critical cytokine released by activated T-cells that plays a multifaceted role in the anti-tumor immune response. One of its key functions is to upregulate the expression of PD-L1 on tumor cells, a phenomenon known as "adaptive immune resistance". nih.gov While seemingly counterintuitive, this IFN-γ-induced PD-L1 expression is often a prerequisite for the efficacy of PD-1/PD-L1 inhibitors. nih.gov

Resistance can arise from defects in the IFN-γ signaling pathway within tumor cells. frontiersin.orgfrontiersin.org Inactivating mutations in the genes for Janus kinases 1 and 2 (JAK1 and JAK2), which are essential for transducing the IFN-γ signal, have been identified in patients with acquired resistance. mdpi.comnih.gov Tumors with such mutations fail to respond to IFN-γ, leading to a lack of PD-L1 and MHC molecule upregulation, thereby impairing T-cell recognition and rendering the tumor resistant to the anti-proliferative effects of IFN-γ. mdpi.com This creates an immune-ignorant phenotype, where the tumor is unresponsive to the T-cell-mediated attack that PD-1/PD-L1 blockade is meant to unleash.

| Component | Function in Anti-Tumor Immunity | Consequence of Defect |

| IFN-γ Receptor | Binds to IFN-γ, initiating the signaling cascade. | Inability to respond to T-cell-derived IFN-γ. |

| JAK1/JAK2 | Transduce the IFN-γ signal downstream. | Disruption of the signaling pathway, preventing the expression of IFN-γ-responsive genes. |

| STAT1 | A key transcription factor activated by JAK signaling. | Failure to upregulate MHC and PD-L1 expression. |

Activation of Oncogenic Pathways and Epigenetic Modifications

Tumor-intrinsic oncogenic pathways can drive resistance to PD-1/PD-L1 inhibition by fostering an immunosuppressive tumor microenvironment and promoting tumor cell survival.

The activation of the WNT/β-catenin signaling pathway has been associated with an immunologically "cold" tumor microenvironment, characterized by a lack of T-cell infiltration. mdpi.com This pathway can inhibit the recruitment of dendritic cells, which are crucial for priming an effective anti-tumor T-cell response. mdpi.com Tumors with active WNT/β-catenin signaling often exhibit primary resistance to checkpoint inhibitors. mdpi.com

The loss of the tumor suppressor gene PTEN is another significant mechanism of resistance. mdpi.com PTEN loss leads to the activation of the PI3K-AKT pathway, which not only promotes tumor cell proliferation and survival but also reduces T-cell infiltration into the tumor microenvironment. mdpi.comdovepress.com This is often associated with a non-T-cell-inflamed tumor phenotype and poor responses to immunotherapy. mdpi.com

Epigenetic modifications, such as changes in DNA methylation and histone acetylation, can also contribute to resistance by altering the expression of genes involved in immune recognition and response. These modifications can lead to the silencing of tumor suppressor genes or the activation of oncogenes that drive resistance.

| Pathway/Modification | Effect on the Tumor Microenvironment | Mechanism of Resistance |

| WNT/β-catenin Activation | T-cell exclusion and reduced dendritic cell infiltration. | Prevents the initiation of an effective anti-tumor immune response. |

| PTEN Loss/PI3K-AKT Activation | Reduced T-cell infiltration and increased tumor cell survival. | Creates an immunosuppressive and pro-proliferative environment. |

| Epigenetic Silencing | Downregulation of genes involved in antigen presentation and immune signaling. | Impairs the ability of the immune system to recognize and respond to the tumor. |

Tumor Competitive Metabolism and Metabolite Accumulation

The metabolic landscape of the tumor microenvironment can significantly influence immune cell function and contribute to resistance. Tumors often exhibit altered metabolism, characterized by high glucose uptake and lactate (B86563) production (the Warburg effect). This creates a nutrient-deprived and acidic microenvironment that is hostile to immune cells.

Tumor cells can outcompete T-cells for essential nutrients like glucose and amino acids such as arginine and tryptophan. mdpi.com This nutrient depletion can impair T-cell proliferation, activation, and effector function. Furthermore, the accumulation of metabolic byproducts, such as lactate and kynurenine (B1673888) (a product of tryptophan metabolism), has direct immunosuppressive effects on T-cells and other immune cells.

Tumor Microenvironment-Mediated Resistance

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells. The composition and functional state of the TME can be a major determinant of response or resistance to PD-1/PD-L1 blockade.

Role of Immunosuppressive Cell Populations (MDSCs, Tregs, TAMs)

The TME is often infiltrated by various immunosuppressive cell populations that can counteract the effects of PD-1/PD-L1 inhibition.

Myeloid-Derived Suppressor Cells (MDSCs): These are a heterogeneous population of immature myeloid cells that are potent suppressors of T-cell function. nih.gov They can be recruited to the tumor by factors secreted by cancer cells and exert their immunosuppressive effects through various mechanisms, including the depletion of amino acids essential for T-cell proliferation (arginine and tryptophan), the production of reactive oxygen species (ROS), and the promotion of regulatory T-cells. mdpi.com High levels of MDSCs in the TME are associated with poor responses to immunotherapy. mdpi.com

Regulatory T-cells (Tregs): Tregs are a specialized subset of CD4+ T-cells that play a crucial role in maintaining immune tolerance. In the context of cancer, they can suppress the activity of effector T-cells, thereby dampening the anti-tumor immune response. dovepress.com An increased ratio of effector T-cells to Tregs is often associated with a better response to PD-1/PD-L1 blockade. dovepress.com

Tumor-Associated Macrophages (TAMs): Macrophages within the TME can be polarized towards an M2-like phenotype, which is generally considered to be immunosuppressive and pro-tumoral. These M2-like TAMs can inhibit T-cell responses and promote tumor growth, angiogenesis, and metastasis. frontiersin.org Targeting TAMs or reprogramming them to a more pro-inflammatory M1-like phenotype is being explored as a strategy to overcome resistance to checkpoint inhibitors. frontiersin.org

| Immunosuppressive Cell Type | Primary Suppressive Mechanisms | Impact on Anti-Tumor Immunity |

| Myeloid-Derived Suppressor Cells (MDSCs) | Depletion of essential amino acids, production of ROS, promotion of Tregs. | Potent inhibition of T-cell proliferation and activation. |

| Regulatory T-cells (Tregs) | Secretion of inhibitory cytokines (e.g., IL-10, TGF-β), direct cell-cell contact. | Suppression of effector T-cell function. |

| M2-like Tumor-Associated Macrophages (TAMs) | Production of immunosuppressive cytokines, promotion of angiogenesis and metastasis. | Creation of a pro-tumoral and immunosuppressive microenvironment. |

Expression of Alternative Immune Checkpoints (e.g., TIM-3, LAG-3, CTLA-4)

While the PD-1/PD-L1 axis is a dominant pathway for inducing T-cell exhaustion, it is not the only inhibitory mechanism tumors can exploit. A significant factor in resistance is the compensatory upregulation of other immune checkpoint receptors on the surface of tumor-infiltrating lymphocytes (TILs). When the PD-1 pathway is blocked by a therapeutic agent, T-cells may remain dysfunctional due to persistent signaling through these alternative checkpoints.

Key alternative checkpoints include:

T-cell immunoglobulin and mucin-domain containing-3 (TIM-3): Often co-expressed with PD-1 on the most exhausted CD8+ T-cells within the tumor microenvironment. TIM-3 signaling, upon binding to its ligands (e.g., Galectin-9), further suppresses T-cell proliferation and cytokine production. Research has demonstrated that in patients non-responsive to anti-PD-1 therapy, a substantial population of TILs co-expresses high levels of both PD-1 and TIM-3, suggesting that blocking PD-1 alone is insufficient to restore their effector function.

Lymphocyte-activation gene 3 (LAG-3): Another inhibitory receptor that is frequently upregulated on exhausted T-cells. LAG-3 binds to MHC class II molecules and other ligands, delivering an inhibitory signal that synergizes with PD-1 to maintain T-cell anergy. The co-expression of LAG-3 and PD-1 is a hallmark of severe T-cell exhaustion, and its presence is correlated with poor clinical outcomes in patients treated with PD-1 inhibitors.

Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4): A well-established checkpoint that primarily functions in the lymph nodes during the initial phase of T-cell activation by competing with the co-stimulatory receptor CD28 for its ligands (CD80/CD86). Although its primary site of action differs from that of PD-1, upregulation of CTLA-4 signaling can contribute to a systemic state of immune tolerance that limits the efficacy of PD-1/PD-L1 blockade at the tumor site.

The upregulation of these alternative checkpoints represents an adaptive resistance mechanism, whereby the tumor immune microenvironment evolves to maintain an immunosuppressive state despite therapeutic intervention targeting a single pathway. This highlights the need for combination therapies that can simultaneously target multiple inhibitory pathways to achieve durable anti-tumor immunity.

| Checkpoint | Primary Ligand(s) | Mechanism of T-Cell Inhibition | Relevance to PD-1/PD-L1 Resistance |

|---|---|---|---|

| TIM-3 | Galectin-9, CEACAM1, HMGB1 | Induces apoptosis in Th1 cells; suppresses cytokine production and proliferation. | Often co-expressed with PD-1 on terminally exhausted T-cells, creating a redundant inhibitory signal. |

| LAG-3 | MHC Class II, LSECtin, FGL1 | Inhibits T-cell activation, proliferation, and effector function; synergizes with PD-1. | Upregulated on exhausted TILs; its presence is a marker of resistance to PD-1 monotherapy. |

| CTLA-4 | CD80 (B7-1), CD86 (B7-2) | Outcompetes co-stimulatory CD28 for ligand binding, primarily in lymph nodes, raising the threshold for T-cell activation. | Contributes to systemic immune tolerance, limiting the pool of activated T-cells available to traffic to the tumor. |

Influence of Soluble Immunosuppressive Factors (Cytokines, Chemokines)

The tumor microenvironment (TME) is a complex milieu containing a variety of soluble factors that can profoundly influence immune cell behavior and mediate resistance to PD-1/PD-L1 pathway inhibition. These cytokines and chemokines can create a powerfully immunosuppressive environment that overrides the pro-inflammatory signals generated by checkpoint blockade.

Prominent immunosuppressive factors include:

Transforming Growth Factor-beta (TGF-β): A pleiotropic cytokine that is a master regulator of immunosuppression. TGF-β directly inhibits the function of cytotoxic T-lymphocytes (CTLs) and natural killer (NK) cells. It also promotes the differentiation and function of regulatory T-cells (Tregs), which further suppress anti-tumor immunity. High levels of TGF-β in the TME are strongly associated with resistance to PD-1 inhibitors, in part by creating a physical barrier of stromal cells that prevents T-cell infiltration into the tumor.

Interleukin-10 (IL-10): A potent anti-inflammatory cytokine produced by various immune cells, including Tregs and tumor-associated macrophages (TAMs). IL-10 dampens the production of pro-inflammatory cytokines like IFN-γ and IL-2, impairs antigen presentation by dendritic cells, and directly inhibits T-cell effector functions.

Vascular Endothelial Growth Factor (VEGF): While primarily known for its role in angiogenesis, VEGF also has significant immunomodulatory effects. It can inhibit the maturation of dendritic cells, promote the accumulation of Tregs and myeloid-derived suppressor cells (MDSCs), and create an abnormal tumor vasculature that acts as a barrier to T-cell trafficking and infiltration.

The presence of these factors means that even if a small molecule like PD-L1/PD-1-IN-1 successfully disrupts the PD-1/PD-L1 interaction, the surrounding immunosuppressive signals may be too strong for T-cells to overcome and mount an effective anti-tumor response.

| Factor | Primary Source(s) in TME | Immunosuppressive Mechanism |

|---|---|---|

| TGF-β | Tumor cells, Tregs, Fibroblasts | Inhibits CTL and NK cell function; promotes Treg differentiation; induces stromal barriers to T-cell infiltration. |

| IL-10 | Tregs, TAMs, Tumor cells | Suppresses pro-inflammatory cytokine production; inhibits dendritic cell maturation and T-cell function. |

| VEGF | Tumor cells, Stromal cells | Inhibits dendritic cell maturation; promotes Treg/MDSC accumulation; creates abnormal vasculature hindering T-cell entry. |

| Chemokines (e.g., CXCL1/2, CCL2) | Tumor cells, TAMs | Recruit immunosuppressive cells like MDSCs and M2-polarized macrophages to the TME. |

Host-Related Factors in Resistance

Microbiome Composition and Its Impact on Immune Response

A growing body of evidence has established a definitive link between the composition of the gut microbiota and the efficacy of immune checkpoint inhibitors. The gut microbiome can influence both systemic and anti-tumor immunity, effectively "priming" the host for a response.

Unfavorable Microbiota (Dysbiosis): Conversely, a lack of microbial diversity or the dominance of certain bacterial species (e.g., from the Bacteroidales order) has been associated with primary resistance to PD-1 blockade. An unfavorable microbiome can lead to a blunted immune response, characterized by fewer activated T-cells and an increase in immunosuppressive cell populations.

The mechanism involves microbial metabolites and components (e.g., short-chain fatty acids, bacterial antigens) entering circulation and influencing immune cell maturation and function system-wide. Therefore, the host's microbial landscape is a critical variable that can determine whether blocking the PD-1/PD-L1 pathway will be sufficient to trigger a robust anti-tumor effect.

| Association | Key Bacterial Genera/Species | Proposed Immunomodulatory Effect |

|---|---|---|

| Favorable Response | Akkermansia muciniphila, Bifidobacterium spp., Faecalibacterium spp., Ruminococcaceae family | Enhances dendritic cell function, increases T-cell priming and infiltration into tumors, improves systemic immune tone. |

| Poor Response / Resistance | Bacteroidales order, certain Ruminococcus spp. | Associated with a blunted systemic immune response and reduced efficacy of PD-1 blockade. |

Genetic and Epigenetic Variations in the Host Immune System

The innate genetic and epigenetic landscape of a patient's immune system can dictate the capacity to mount an effective anti-tumor response, thereby influencing susceptibility to resistance.

Genetic Variations:

Human Leukocyte Antigen (HLA) Locus: The HLA system is responsible for presenting peptide antigens to T-cells. The immense polymorphism in HLA genes means that individuals vary greatly in their ability to present specific tumor neoantigens. Patients with certain HLA class I genotypes, particularly those exhibiting high heterozygosity, may be able to present a wider repertoire of tumor antigens, leading to a more robust T-cell response that is more amenable to rescue by PD-1 blockade. Conversely, homozygosity or specific HLA alleles that are poor at presenting relevant neoantigens can result in a weak T-cell response and primary resistance.

Germline Polymorphisms: Variations in genes directly involved in immune regulation, such as those encoding for PD-1, PD-L1, or components of the interferon-gamma (IFN-γ) signaling pathway, can also impact therapeutic outcomes.

Epigenetic Variations:

DNA Methylation and Histone Modification: Epigenetic silencing of key immune-related genes can be a potent mechanism of resistance. For example, hypermethylation of the promoter regions for genes essential to the IFN-γ signaling pathway (e.g., JAK2, IRF1) can render tumor cells and immune cells insensitive to this critical cytokine. Since IFN-γ is required for upregulating MHC molecules and PD-L1, its functional silencing leads to an "immune-cold" phenotype and resistance to checkpoint inhibition. Similarly, epigenetic modifications can silence genes encoding for chemokines that are necessary to recruit T-cells into the tumor.

These host-specific genetic and epigenetic factors establish a foundational immune context upon which therapies like this compound must act. An unfavorable genetic or epigenetic background can create a barrier to efficacy that is independent of the inhibitor's direct action on its target.

Strategies to Overcome Research Identified Resistance Via Pd L1/pd 1 in 1 and Combination Approaches

Preclinical Combination Therapies with PD-L1/PD-1-IN-1

Preclinical studies have explored the synergistic potential of combining this compound with other therapeutic modalities. These investigations provide a foundation for future clinical applications and highlight the diverse strategies being employed to improve treatment efficacy.

Synergistic Inhibition of Multiple Immune Checkpoints (e.g., CTLA-4, TIM-3, LAG-3)

The co-expression of multiple inhibitory receptors on tumor-infiltrating lymphocytes (TILs) is a key mechanism of immune evasion. nih.gov Preclinical models have demonstrated that targeting the PD-1/PD-L1 pathway alone can lead to compensatory upregulation of other immune checkpoints, such as Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), and Lymphocyte-activation gene 3 (LAG-3). nih.gov This finding underscores the rationale for combining PD-L1/PD-1 inhibitors with agents that block these alternative checkpoint pathways. nih.gov

Dual blockade of PD-1 and CTLA-4 has shown improved survival outcomes in preclinical models of melanoma and renal cell carcinoma. news-medical.netnih.gov Similarly, combining PD-L1 blockade with antibodies against TIM-3 or LAG-3 has demonstrated synergistic effects, leading to enhanced anti-tumor immunity and improved survival in murine models of myeloma. researchgate.net The combination of inhibitors for PD-1, CTLA-4, and LAG-3 has shown an additive effect in controlling murine ovarian tumor growth by increasing the infiltration and effector function of CD8+ T cells. nih.gov The rationale for this synergy lies in the distinct, non-overlapping mechanisms through which these checkpoints regulate T-cell function. nih.govfrontiersin.org

| Combination | Cancer Model | Key Preclinical Findings | Reference |

|---|---|---|---|

| PD-L1 blockade + CTLA-4 blockade | Melanoma, Renal Cell Carcinoma, Ovarian Cancer | Improved survival, enhanced T-cell effector function. | nih.govnews-medical.netnih.gov |

| PD-L1 blockade + TIM-3 blockade | Myeloma, Glioma | Synergistic improvement in survival, potential for 100% long-term survival in glioma models when combined with radiotherapy. | researchgate.net |

| PD-L1 blockade + LAG-3 blockade | Myeloma, Ovarian Cancer | Synergistically improved survival, increased infiltration of CD8+ T cells. | nih.govresearchgate.net |

Integration with Conventional Therapies (Chemotherapy, Radiotherapy)

Combining PD-L1/PD-1 pathway inhibitors with conventional cancer treatments like chemotherapy and radiotherapy has shown considerable promise in preclinical and clinical settings. news-medical.netnih.gov

Chemotherapy: Chemotherapy can promote anti-tumor immunity by inducing immunogenic cell death, which releases tumor antigens and stimulates T-cell activation. news-medical.netmdpi.com The combination of chemotherapy with PD-1/PD-L1 inhibitors has become a standard of care for certain cancers, such as non-small cell lung cancer (NSCLC). nih.govamegroups.org Preclinical studies have shown that this combination can lead to higher response rates and longer progression-free survival. nih.gov

Radiotherapy: Radiotherapy can enhance the effects of PD-1/PD-L1 blockade by increasing the expression of PD-L1 on tumor cells and promoting the infiltration of CD8+ T-cells into the tumor microenvironment. news-medical.netbmj.comnih.gov Preclinical models have shown a synergistic effect when radiotherapy is combined with PD-L1 inhibitors, resulting in improved tumor control. news-medical.netmdpi.com The timing and dosage of radiotherapy in relation to immunotherapy are critical factors being investigated to optimize this combination. bmj.comfrontiersin.org For instance, some preclinical data suggest that hypofractionated radiation may be more effective than a single high dose in inducing an immune response when combined with checkpoint inhibitors. frontiersin.org

| Conventional Therapy | Mechanism of Synergy with PD-L1/PD-1 Inhibition | Key Preclinical Findings | Reference |

|---|---|---|---|

| Chemotherapy | Induces immunogenic cell death, eliminates immunosuppressive cells, enhances tumor antigen presentation. | Increased response rates and progression-free survival in various cancer models. | news-medical.netnih.govmdpi.com |

| Radiotherapy | Increases tumor cell PD-L1 expression, enhances T-cell infiltration, can induce systemic anti-tumor responses (abscopal effect). | Synergistic tumor growth control, improved survival in preclinical models. | news-medical.netbmj.commdpi.com |

Combination with Targeted Small Molecule Inhibitors (e.g., BRAF, MEK, PI3K)

Targeted therapies directed at specific oncogenic pathways can be combined with PD-L1/PD-1 inhibitors to achieve a multi-pronged attack on cancer cells.

BRAF and MEK Inhibitors: In BRAF-mutant melanoma, the combination of BRAF and MEK inhibitors has been shown to increase T-cell infiltration into tumors and upregulate PD-L1 expression, creating a more favorable microenvironment for immunotherapy. nih.gov Preclinical models have demonstrated that adding a PD-1 inhibitor to BRAF and MEK inhibition improves tumor control in a CD8+ T-cell-dependent manner. tandfonline.comresearchgate.net This triple combination has shown promising anti-tumor activity in both preclinical and early clinical studies. nih.govmdpi.com

PI3K Inhibitors: The PI3K-Akt-mTOR pathway is another critical signaling cascade in cancer. Preclinical studies have explored the combination of PI3K inhibitors with MAPK pathway inhibitors (BRAF/MEK) and PD-1 blockade. tandfonline.com Research suggests that the addition of a PI3K inhibitor does not impair the anti-tumor immune response and could be a strategy to overcome resistance to MAPK inhibitors in combination with immunotherapy. tandfonline.com

| Targeted Inhibitor | Cancer Type (Model) | Key Preclinical Findings | Reference |

|---|---|---|---|

| BRAF/MEK Inhibitors | Melanoma | Increased T-cell infiltration, upregulated PD-L1 expression, improved tumor control when combined with PD-1 blockade. | nih.govtandfonline.com |

| PI3K Inhibitors | Melanoma | Did not impair tumor control or immune cell infiltration when added to BRAF/MEK and PD-1 inhibition. | tandfonline.com |

Development of Nanoparticle-Enhanced Combination Strategies

Nanoparticle (NP) technologies offer a novel approach to enhance the efficacy and reduce the toxicity of combination therapies involving PD-L1/PD-1 inhibitors. frontiersin.orgnih.gov NPs can be engineered to co-deliver PD-L1 inhibitors with other therapeutic agents, such as chemotherapy or other small molecule inhibitors, directly to the tumor site. nih.govresearchgate.net This targeted delivery can enhance the synergistic effects of the drugs while minimizing systemic side effects. frontiersin.orgnih.gov

Preclinical studies in models of triple-negative breast cancer (TNBC) have shown that NPs co-loaded with a PD-L1 inhibitor and a chemotherapeutic agent can effectively combat the immunosuppressive tumor microenvironment and enhance the therapeutic efficacy of PD-L1 blockade. frontiersin.orgnih.gov Nanoparticle-based strategies have also been developed to deliver small molecule drugs and proteins simultaneously, demonstrating a favorable combinatorial approach for therapeutic translation. bio-conferences.org These platforms can be designed to improve the immunogenicity of the tumor and induce immunogenic cell death, further augmenting the anti-tumor immune response. researchgate.net

Novel Therapeutic Modalities in Combination with this compound Research

Emerging cancer treatments are also being explored in combination with PD-L1/PD-1 pathway inhibition to unlock new therapeutic possibilities.

Adoptive Cell Therapies (e.g., CAR-T, TILs)

Adoptive cell therapies (ACT), such as Chimeric Antigen Receptor (CAR)-T cell therapy and Tumor-Infiltrating Lymphocyte (TIL) therapy, represent a powerful approach to cancer treatment. Combining ACT with PD-L1/PD-1 blockade is a promising strategy to enhance their efficacy, particularly in solid tumors.

CAR-T Cell Therapy: CAR-T cells can become exhausted in the tumor microenvironment, partly due to the expression of PD-L1 on tumor cells. nih.gov Preclinical studies have shown that combining CAR-T cell therapy with PD-1/PD-L1 blockade can enhance the persistence and anti-tumor activity of CAR-T cells. news-medical.netresearchgate.netnih.gov This can be achieved through systemic administration of PD-1/PD-L1 inhibitors or by engineering CAR-T cells to secrete PD-1 blocking antibodies or to have the PD-1 gene knocked out. nih.govdovepress.com

TIL Therapy: TIL therapy involves isolating and expanding a patient's own tumor-fighting lymphocytes for reinfusion. Combining TIL therapy with PD-1 inhibitors has shown improved prognoses in preclinical models and early clinical trials for cancers like metastatic cervical cancer. dovepress.com The rationale is that PD-1 blockade can rejuvenate the transferred T cells and overcome the immunosuppressive tumor microenvironment. frontiersin.org

| Adoptive Cell Therapy | Mechanism of Synergy with PD-L1/PD-1 Inhibition | Key Preclinical/Clinical Findings | Reference |

|---|---|---|---|

| CAR-T Cell Therapy | Overcomes CAR-T cell exhaustion, enhances persistence and anti-tumor function. | Eradication of established tumors in preclinical models, improved remission in refractory lymphoma patients. | news-medical.netresearchgate.netnih.gov |

| TIL Therapy | Rejuvenates transferred T cells, overcomes the immunosuppressive tumor microenvironment. | Improved prognosis in metastatic cervical cancer, demonstrated efficacy in anti-PD1 refractory melanoma. | dovepress.comfrontiersin.org |

Biomarker Discovery and Validation in the Context of Pd 1/pd L1 Inhibition Research

Proteomic and Cellular Biomarkers

The direct measurement of proteins and the characterization of cells within the tumor microenvironment provide critical information for predicting the efficacy of PD-1/PD-L1 inhibitors.

The most widely used and FDA-approved biomarker for PD-1/PD-L1 inhibitor therapy is the expression level of PD-L1 itself, as measured by immunohistochemistry (IHC). bmj.com However, scoring methods can vary depending on the cancer type and the specific drug.

Tumor Proportion Score (TPS): This score calculates the percentage of viable tumor cells showing at least partial membrane staining for PD-L1 relative to all viable tumor cells. mayocliniclabs.comrochester.edu It is a common metric for non-small cell lung cancer (NSCLC). rochester.edukeytrudahcp.com For certain therapies, a TPS of ≥1% may be required, while for others, a higher threshold of ≥50% is used to identify patients most likely to benefit from first-line monotherapy. lung.orgmayocliniclabs.comrochester.edu

Combined Positive Score (CPS): This score is a broader measure that includes the number of PD-L1 positive cells (which encompasses tumor cells, lymphocytes, and macrophages) divided by the total number of viable tumor cells, multiplied by 100. mayocliniclabs.comresearchgate.net The CPS can exceed 100 and is utilized for various cancers, including head and neck squamous cell carcinoma (HNSCC), triple-negative breast cancer (TNBC), and gastric cancer. keytrudahcp.commdpi.comdroracle.ai A CPS of ≥1 or ≥10 is often the cutoff for treatment eligibility. keytrudahcp.comdroracle.ai

| Scoring Method | Calculation | Cancers Commonly Used For |

| Tumor Proportion Score (TPS) | (Number of PD-L1 positive tumor cells / Total number of viable tumor cells) x 100 | Non-Small Cell Lung Cancer (NSCLC) rochester.edukeytrudahcp.com |

| Combined Positive Score (CPS) | (Number of PD-L1 positive tumor cells, lymphocytes, and macrophages / Total number of viable tumor cells) x 100 | HNSCC, TNBC, Gastric Cancer keytrudahcp.commdpi.comdroracle.ai |

The mere presence of T-cells is not enough; their characteristics within the tumor are crucial. The density, type (phenotype), and location (spatial distribution) of tumor-infiltrating lymphocytes (TILs) are important predictive factors. Tumors that are heavily infiltrated with immune cells, particularly CD8+ cytotoxic T-cells, are considered "inflamed" or "hot" and are generally more responsive to checkpoint inhibition. aacrjournals.org The spatial arrangement is also significant; an immune infiltrate that is present within the tumor mass ("infiltrated") is associated with a better prognosis than one that is confined to the tumor's edge ("excluded") or is absent altogether ("desert"). aacrjournals.org The expression of PD-1 on these infiltrating lymphocytes is also linked to an immune-active microenvironment and may correlate with response to therapy. aacrjournals.org Therefore, a comprehensive analysis of the immune cell infiltrate provides a detailed picture of the ongoing immune response and its potential to be unleashed by PD-1/PD-L1 blockade.

Circulating Biomarkers (e.g., Exosomal PD-L1, Cytokines)

The identification of reliable circulating biomarkers is a critical area of research in cancer immunotherapy. These biomarkers, obtainable through minimally invasive liquid biopsies, offer the potential to predict treatment response, monitor therapeutic efficacy, and understand mechanisms of resistance to PD-1/PD-L1 inhibitors. While specific studies on "PD-L1/PD-1-IN-1" and its direct effects on circulating biomarkers are not extensively documented in publicly available research, the broader investigation into small molecule inhibitors of the PD-1/PD-L1 pathway provides valuable insights into the potential roles of exosomal PD-L1 and cytokines.

Exosomal PD-L1:

Exosomes are small extracellular vesicles released by cells, including tumor cells, that carry a cargo of proteins, lipids, and nucleic acids. nih.gov Tumor-derived exosomes can carry PD-L1 on their surface, which is known as exosomal PD-L1. bmj.com This exosomal PD-L1 is not merely a passive byproduct; it is biologically active and can suppress the function of T cells, contributing to systemic immunosuppression and resistance to immunotherapy. frontiersin.orgdelveinsight.com

Research has shown that the levels of circulating exosomal PD-L1 may correlate with tumor burden and the response to anti-PD-1/PD-L1 therapies. nih.gov For instance, in some studies, higher baseline levels of exosomal PD-L1 have been associated with poorer clinical outcomes in patients receiving immunotherapy. nih.gov Conversely, a decrease in exosomal PD-L1 levels during treatment has been linked to a positive therapeutic response in some cancer types. mdpi.com The dynamic nature of exosomal PD-L1 makes it a promising candidate for monitoring treatment efficacy. techscience.com For small molecule inhibitors of the PD-1/PD-L1 pathway, it is hypothesized that effective compounds would counteract the immunosuppressive effects of exosomal PD-L1, although specific data for "this compound" is not available.

Cytokines:

Cytokines are small proteins that are crucial for controlling the growth and activity of other immune system cells and blood cells. When the PD-1/PD-L1 pathway is blocked, the restoration of T-cell activity leads to the release of various cytokines, which can serve as biomarkers of treatment response. nih.govmdpi.com

Interferon-gamma (IFN-γ) is a key cytokine produced by activated T cells that can also upregulate the expression of PD-L1 on tumor cells in a process known as adaptive resistance. nih.govfrontiersin.org An increase in IFN-γ levels following treatment with a PD-1/PD-L1 inhibitor can be indicative of a restored anti-tumor immune response. nih.gov Other cytokines, such as interleukin-2 (B1167480) (IL-2) and tumor necrosis factor-alpha (TNF-α), are also associated with T-cell activation and may serve as pharmacodynamic biomarkers. frontiersin.orgnih.gov Conversely, immunosuppressive cytokines like interleukin-10 (IL-10) might be associated with a lack of response. nih.gov While the specific cytokine signature induced by "this compound" has not been detailed in available literature, it is expected that as a potent inhibitor, it would modulate the cytokine profile to favor an anti-tumor environment.

| Biomarker | Potential Role in PD-1/PD-L1 Inhibition | General Findings in Small Molecule Inhibitor Research |

|---|---|---|

| Exosomal PD-L1 | Predictive of response and resistance; monitoring treatment efficacy. | High baseline levels may indicate poor prognosis; decreasing levels may correlate with positive response. nih.govmdpi.com |

| IFN-γ | Indicates restored T-cell activity. | Increased levels post-treatment suggest an active anti-tumor immune response. nih.gov |

| IL-2 | Marker of T-cell proliferation and activation. | Elevation can be a sign of successful immune reactivation. frontiersin.orgnih.gov |

| TNF-α | Pro-inflammatory cytokine indicating immune activation. | Increased production by T-cells post-inhibition. frontiersin.orgnih.gov |

| IL-10 | Immunosuppressive cytokine. | Elevated levels may be associated with a lack of therapeutic response. nih.gov |

Advanced Imaging for Biomarker Assessment

Advanced imaging techniques offer a non-invasive approach to assess the status of the PD-1/PD-L1 pathway and monitor the response to immunotherapy in real-time. While specific preclinical or clinical imaging studies involving "this compound" are not readily found in published literature, the field of molecular imaging for PD-1/PD-L1 is rapidly advancing, providing a framework for how such a compound could be evaluated.

Preclinical imaging allows for the visualization and quantification of molecular targets and processes in living animal models. Several imaging modalities have been developed to assess PD-1 and PD-L1 expression.

Positron Emission Tomography (PET): PET is a highly sensitive molecular imaging technique that uses radiotracers to visualize and measure changes in metabolic processes, and in this context, the expression of specific proteins like PD-L1. nih.gov Small molecules, peptides, and antibody fragments that bind to PD-L1 have been labeled with positron-emitting radionuclides (e.g., 18F, 64Cu, 68Ga) to create PET tracers. nih.govmdpi.com These tracers allow for the non-invasive, whole-body assessment of PD-L1 expression, which can be highly heterogeneous within and between tumors. frontiersin.orgaging-us.com Preclinical studies using these tracers have demonstrated the ability to distinguish between tumors with high and low PD-L1 expression and to track changes in expression over time. aging-us.com

Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT is a nuclear medicine imaging technique that uses gamma-emitting radioisotopes to provide three-dimensional information. SPECT probes for PD-L1 have also been developed and tested in preclinical models, offering another avenue for assessing PD-L1 status. snmjournals.org

For a small molecule inhibitor like "this compound", preclinical imaging could be used to:

Confirm target engagement by designing a radiolabeled version of the inhibitor.

Assess the baseline PD-L1 expression in tumors to stratify animal models.

Monitor the pharmacodynamic effects of the drug, such as changes in the tumor microenvironment.

A significant advantage of advanced imaging is the ability to dynamically monitor treatment response. The expression of PD-L1 can change during the course of therapy, and a single biopsy may not capture the complete picture. aging-us.com

Imaging can be performed at multiple time points to assess how a PD-1/PD-L1 inhibitor is affecting the tumor and the immune system. For example, a decrease in the PET signal from a PD-L1-targeted tracer could indicate that the drug is effectively binding to its target and blocking it from being detected by the tracer. aging-us.com Furthermore, imaging can reveal changes in immune cell infiltration and activity within the tumor, providing a more comprehensive understanding of the treatment response than simply measuring tumor size. techscience.com This dynamic monitoring can help to distinguish true progression from pseudoprogression, a phenomenon where tumors initially appear to grow due to immune cell infiltration before shrinking. techscience.com

| Imaging Modality | Application in PD-1/PD-L1 Inhibition Research | Key Findings in Preclinical Studies (General) |

|---|---|---|

| PET (Positron Emission Tomography) | Non-invasive quantification of PD-L1 expression; assessment of target engagement and pharmacodynamics. | Can differentiate tumors based on PD-L1 levels and monitor changes in expression during therapy. nih.govaging-us.com |

| SPECT (Single-Photon Emission Computed Tomography) | Alternative nuclear imaging technique for assessing PD-L1 status. | Feasibility for imaging PD-L1 has been demonstrated in preclinical models. snmjournals.org |

Advanced Methodologies in Pd L1/pd 1 in 1 Research and Development

Structure-Activity Relationship (SAR) Studies of PD-L1/PD-1-IN-1 Analogs

Structure-Activity Relationship (SAR) studies are fundamental to the iterative process of drug discovery, guiding the modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For inhibitors of the PD-L1/PD-1 pathway, SAR studies have been instrumental in understanding the chemical features required for effective blockade of this crucial immune checkpoint interaction. mdpi.comfrontiersin.orgacs.orgnih.govresearchgate.net

Rational Design and Synthesis of Novel Scaffolds

The development of small molecule inhibitors targeting the PD-L1/PD-1 interaction has evolved from initial discoveries to the rational design of novel and diverse chemical scaffolds. tandfonline.comnih.govresearchgate.net Early efforts by companies like Bristol-Myers Squibb (BMS) identified non-peptidic biphenyl (B1667301) derivatives, such as BMS-202, that could disrupt the PD-L1/PD-1 pathway. tandfonline.comnih.gov These initial compounds provided a foundational understanding that small molecules could induce and stabilize PD-L1 dimerization, thereby preventing its interaction with PD-1. tandfonline.commdpi.com

Subsequent research has focused on modifying and rigidifying these initial scaffolds to improve efficacy. For instance, a ring fusion strategy was employed to create derivatives based on a mdpi.commdpi.comtandfonline.comtriazolo[4,3-a]pyridine scaffold, leading to the identification of potent inhibitors. mdpi.com Similarly, researchers have explored benzo[d]isoxazole and benzo[d]isothiazole scaffolds, which have yielded compounds with significant inhibitory activity. researchgate.netresearchgate.netx-mol.net The design of these novel scaffolds often involves leveraging the known binding site on PD-L1, particularly a hydrophobic channel, to promote the formation of a stable PD-L1 dimer. tandfonline.com

SAR studies have revealed key insights into the chemical modifications that enhance inhibitory potency. For example, in a series of benzamide (B126) derivatives, the introduction of a hydrophilic tail was found to be crucial for activity through hydrogen bond interactions with the PD-L1 protein. nih.gov In another series of inhibitors, the number of nitrogen atoms in a conjugated ring system and the nature of certain substituents were found to strongly influence potency. mdpi.com These rational design approaches, guided by SAR, have led to the discovery of inhibitors with low nanomolar to picomolar activity. mdpi.com

Table 1: Examples of Novel Scaffolds and their Inhibitory Activity

| Scaffold | Key Structural Feature | Reported IC50 | Reference |

| Benzo[d]isoxazole | Heterocyclic core | 26.8 nM | researchgate.net |

| Benzo[d]isothiazole | Heterocyclic core with sulfur | 8.5 nM | researchgate.net |

| Benzamide | Triaryl scaffold with amide linker | 16.17 nM | nih.gov |

| mdpi.commdpi.comtandfonline.comTriazolo[4,3-a]pyridine | Fused heterocyclic system | 92.3 nM | mdpi.com |

| Biphenyl Pyridine | Biphenyl core with pyridine | 3.8 nM | frontiersin.org |

| 4-Phenylindoline | Indoline core | 12 nM | frontiersin.org |

Characterization of Binding "Hot Spots" and Allosteric Modulation

Understanding the critical amino acid residues, or "hot spots," at the protein-protein interface of PD-1 and PD-L1 is crucial for designing effective inhibitors. mdpi.comrsc.orgnih.gov Computational alanine (B10760859) scanning has been employed to quantitatively identify these key residues on the PD-L1 surface that are most important for the interaction with PD-1. mdpi.com These studies have identified residues such as Tyr56, Gln66, Met115, Asp122, Tyr123, and Arg125 on PD-L1 as being critical for the protein-protein interaction. mdpi.com

The binding of small molecule inhibitors like those derived from the biphenyl scaffold occurs in a deep hydrophobic, tunnel-shaped pocket on PD-L1. frontiersin.orgtandfonline.com This binding induces a dimeric conformation of PD-L1, which allosterically prevents the binding of PD-1. mdpi.com The characterization of this binding site has revealed three main "hot regions" involved in both the natural PD-1/PD-L1 interaction and the binding of small molecule inhibitors. nih.govnih.gov These regions are crucial for the stability of the inhibitor-PD-L1 complex. nih.gov

Detailed interaction analysis has shown that inhibitors form key interactions with residues within these hot spots. For example, docking studies have indicated that potent inhibitors form hydrogen bonds with residues like Ala121 and Arg125 of PD-L1. nih.gov The hydrophobic nature of the binding pocket is also critical, with residues like Met115 and Tyr56 playing a significant role in the binding of small molecules. frontiersin.org This detailed understanding of the binding interactions and allosteric modulation mechanism allows for the rational design of more potent and specific inhibitors. mdpi.com

Computational Modeling and Drug Discovery

Computational modeling has become an indispensable tool in the discovery and development of PD-L1/PD-1 inhibitors, enabling the rapid screening of large compound libraries and providing detailed insights into inhibitor-protein interactions. mdpi.comnih.gov These in silico methods significantly accelerate the drug discovery pipeline, from hit identification to lead optimization. tandfonline.complos.org

Virtual Screening and Ligand-Based Approaches

Virtual screening is a powerful computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target. tandfonline.comresearchgate.net This approach has been widely used to identify novel PD-L1/PD-1 inhibitors. tandfonline.comnih.govresearchgate.netacs.orgrsc.orgiphy.ac.cn Both structure-based and ligand-based virtual screening methods have been successfully applied. mdpi.comnih.govresearchgate.net

Structure-based virtual screening relies on the three-dimensional structure of the target protein, in this case, PD-L1. tandfonline.comacs.org By docking vast libraries of compounds into the known binding site of PD-L1, researchers can predict which molecules are most likely to have high binding affinity. tandfonline.complos.org This method has been instrumental in identifying compounds with novel scaffolds that can induce the dimerization of PD-L1. tandfonline.com For example, a multi-stage virtual screening approach that combined shape-based screening, pharmacophore modeling, and molecular docking led to the discovery of ten novel PD-L1 inhibitors from multiple compound databases. tandfonline.com

Ligand-based approaches, on the other hand, use the structural information of known active inhibitors to identify new ones. mdpi.comnih.govresearchgate.net Pharmacophore models, which define the essential three-dimensional arrangement of chemical features required for biological activity, are generated from known potent inhibitors. nih.govtandfonline.comacs.org These models are then used to screen compound libraries for molecules that match the pharmacophore. nih.govtandfonline.com This approach has been successful in identifying hits that were later confirmed through experimental assays. nih.gov

Molecular Docking and Molecular Dynamics Simulations for this compound Interaction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comiphy.ac.cnfrontiersin.org It is a crucial step in virtual screening and is used to refine the binding poses of potential inhibitors identified from initial screens. tandfonline.comnih.govtandfonline.complos.orgrsc.orgfrontiersin.org For this compound and its analogs, molecular docking has been used to understand the specific interactions between the inhibitor and the amino acid residues in the PD-L1 binding pocket. nih.govresearchgate.netfrontiersin.org These studies have confirmed the importance of interactions with key residues like Tyr56, Ala121, and Asp122. frontiersin.org

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the inhibitor-protein interaction over time. mdpi.comtandfonline.complos.orgrsc.orgmdpi.comresearchgate.netmdpi.comresearchgate.net By simulating the movements of atoms in the complex, MD simulations can assess the stability of the binding and provide insights into the conformational changes that occur upon ligand binding. plos.orgrsc.org For instance, MD simulations have been used to confirm the stable binding of newly identified inhibitors within the PD-L1 dimer interface. nih.govacs.org The stability of the complex is often evaluated by analyzing the root mean square deviation (RMSD) of the protein-ligand complex over the simulation period. plos.orgmdpi.com Furthermore, MD simulations coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energies, providing a quantitative measure of the binding affinity. tandfonline.com

Table 2: Computational Methods in PD-L1/PD-1 Inhibitor Discovery

| Computational Method | Application | Key Findings/Insights |

| Virtual Screening | Identification of novel hit compounds from large databases. tandfonline.comnih.govresearchgate.netacs.orgrsc.orgiphy.ac.cn | Discovered new chemical scaffolds for PD-L1 inhibition. tandfonline.com |

| Molecular Docking | Prediction of binding poses and key interactions. nih.govresearchgate.netfrontiersin.org | Identified critical hydrogen bonds and hydrophobic interactions with PD-L1 residues. frontiersin.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Assessment of binding stability and conformational changes. plos.orgrsc.orgmdpi.commdpi.comresearchgate.net | Confirmed stable binding of inhibitors in the PD-L1 dimer interface. nih.govacs.org |

| Pharmacophore Modeling | Ligand-based screening for new inhibitors. nih.govtandfonline.comacs.org | Generated models based on known potent inhibitors to find new active compounds. nih.gov |

Network Modeling and Pathway Simulations for Predictive Analysis

Agent-based models have been developed to simulate the spatio-temporal dynamics of the tumor-immune interaction. royalsocietypublishing.org These models can incorporate various cell types, such as cancer cells and T cells, and simulate their interactions in the tumor microenvironment. royalsocietypublishing.org By altering parameters that represent the effect of PD-1/PD-L1 inhibition, these simulations can predict how the treatment will affect tumor growth and the immune response. royalsocietypublishing.org For example, such models have been used to explore how factors like tumor mutational burden and antigen strength might influence the response to PD-1/PD-L1 blockade. royalsocietypublishing.org This type of predictive analysis can help in identifying potential biomarkers for treatment response and in designing more effective combination therapies. royalsocietypublishing.org

High-Throughput Screening and Lead Optimization Strategies

The identification of initial hit compounds and their refinement into potent and selective lead molecules is a cornerstone of developing inhibitors like this compound. This process begins with high-throughput screening (HTS) of large chemical libraries to find molecules that can disrupt the PD-1/PD-L1 interaction.

High-Throughput Screening (HTS):

HTS assays are essential for rapidly assessing thousands of compounds. innoserlaboratories.com Several robust, automatable, and miniaturizable HTS platforms are employed to identify initial hits. Common HTS methods include:

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity between two molecules. In the context of PD-1/PD-L1, one protein (e.g., PD-1) is labeled with a donor fluorophore (like europium) and the other (PD-L1) with an acceptor. When they interact, FRET occurs. A potential inhibitor will disrupt this interaction, leading to a measurable decrease in the FRET signal. This method is highly suitable for HTS due to its homogeneous format, which requires no washing steps. amsbio.comresearchgate.net

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, AlphaLISA is a bead-based assay that measures molecular interactions. revvity.com Donor and acceptor beads are coated with PD-1 and PD-L1, respectively. In the absence of an inhibitor, the beads come into close proximity, generating a light signal. Inhibitory compounds prevent this, causing a reduction in the signal. This technology is effective for screening both small molecules and antibodies. revvity.com

High-Throughput Flow Cytometry: This method can be used to assess the binding of potential inhibitors to PD-1 or PD-L1 expressed on the surface of cells. bdbiosciences.com It is particularly useful for receptor occupancy assays, which measure how much of a target receptor on a cell is bound by a drug. acs.org